6-Methoxynaphthalen-1-amine 6-Methoxynaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 5302-77-2
VCID: VC1970645
InChI: InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3
SMILES: COC1=CC2=C(C=C1)C(=CC=C2)N
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

6-Methoxynaphthalen-1-amine

CAS No.: 5302-77-2

Cat. No.: VC1970645

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxynaphthalen-1-amine - 5302-77-2

Specification

CAS No. 5302-77-2
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 6-methoxynaphthalen-1-amine
Standard InChI InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3
Standard InChI Key CMKNPNIVLBZAPR-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=CC=C2)N
Canonical SMILES COC1=CC2=C(C=C1)C(=CC=C2)N

Introduction

Chemical Identity and Properties

6-Methoxynaphthalen-1-amine (CAS No. 5302-77-2) is a naphthalene derivative with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The compound features a naphthalene backbone with an amine group at position 1 and a methoxy group at position 6. This structural arrangement confers specific chemical and physical properties that make it valuable for various applications.

Identification Parameters

Table 1: Key Identification Parameters of 6-Methoxynaphthalen-1-amine

ParameterValueSource
CAS Number5302-77-2
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
IUPAC Name6-methoxynaphthalen-1-amine
Density1.156 g/cm³
Boiling Point341.4°C at 760 mmHg
Flash Point177.5°C

Structural Descriptors

The compound can be structurally described using various chemical notations:

  • InChI: InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3

  • InChIKey: CMKNPNIVLBZAPR-UHFFFAOYSA-N

  • SMILES: COC1=CC2=C(C=C1)C(=CC=C2)N

Synthesis Methods

Several synthetic routes have been established for the preparation of 6-Methoxynaphthalen-1-amine, making it accessible for research and application purposes.

Reduction of Nitro Derivatives

One common synthetic approach involves the reduction of 6-methoxy-1-nitronaphthalene using reducing agents such as iron powder or tin(II) chloride in hydrochloric acid. This method effectively converts the nitro group to an amine group while preserving the methoxy substituent.

Skraup Reaction Pathway

Research by Kshirsagar et al. describes a synthesis pathway involving the Skraup reaction to produce 6-methoxy-8-nitroquinoline, followed by reduction and subsequent modifications to yield various 6-methoxynaphthalen-1-amine derivatives .

Chemical Reactions

6-Methoxynaphthalen-1-amine demonstrates diverse chemical reactivity, particularly owing to the amine and methoxy functional groups.

Oxidation Reactions

The amine group can undergo oxidation to form corresponding nitroso or nitro derivatives when treated with oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction Reactions

Further reduction of the amine group can lead to secondary or tertiary amines. Reagents like lithium aluminum hydride or catalytic hydrogenation are typically employed for such transformations.

Substitution Reactions

The methoxy group can participate in nucleophilic aromatic substitution reactions when treated with strong nucleophiles, potentially yielding derivatives such as 6-hydroxy-1-naphthylamine.

Derivatization Reactions

A significant application of 6-Methoxynaphthalen-1-amine is in the synthesis of Schiff bases through condensation reactions with aldehydes. These derivatives have been extensively studied for their biological activities, particularly antibacterial properties .

Biological Activity

Antibacterial Properties

One of the most notable biological activities of 6-Methoxynaphthalen-1-amine and its derivatives is their antibacterial effect. Research by Kshirsagar et al. demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of 6-Methoxynaphthalen-1-amine Derivatives

Bacterial StrainTypeSusceptibility
Staphylococcus aureusGram-positiveHigh
Bacillus subtilisGram-positiveHigh
Escherichia coliGram-negativeModerate to High
Klebsiella pneumoniaeGram-negativeModerate to High

The antibacterial activity was assessed by measuring the zone of inhibition (ZOI) at a concentration of 1000 µg/mL, with several derivatives showing superior activity compared to standard antibacterial drugs .

Sigma Receptor Binding

Berardi et al. investigated N-[ω-(6-Methoxynaphthalen-1-yl)alkyl] derivatives for their binding affinity and selectivity toward sigma receptors, particularly the σ₁ subtype. These compounds exhibited noteworthy binding profiles, with some derivatives showing high potency (Ki = 0.030 nM) and good selectivity (597-fold relative to σ₂ receptor) .

Table 3: Selected Sigma Receptor Binding Data for Key Derivatives

Compoundσ₁ Binding (Ki, nM)Selectivity (σ₁/σ₂)
Compound 310.030597-fold
Compound 260.35680-fold

These findings suggest potential applications of these derivatives in tumor research and therapy, with some compounds demonstrating antiproliferative activity in rat C6 glioma cells (EC₅₀ values as low as 15.0 μM) .

Structure-Activity Relationships

Analysis of various derivatives of 6-Methoxynaphthalen-1-amine has revealed important structure-activity relationships that influence their biological properties.

Effect of Substitution Patterns

The position and nature of substituents on the naphthalene ring significantly affect the biological activity of these compounds. For instance, the presence of the methoxy group at position 6 appears to enhance antibacterial activity compared to unsubstituted analogues .

Side Chain Modifications

Comparison with Related Compounds

6-Ethoxynaphthalen-1-amine

6-Ethoxynaphthalen-1-amine (CAS: 837428-13-4) is a closely related compound where the methoxy group is replaced by an ethoxy group. This structural modification alters the compound's physical and chemical properties, potentially affecting its biological activity.

6-Methoxy-1-naphthalenemethanamine

6-Methoxy-1-naphthalenemethanamine (CAS: 57382-44-2) differs from 6-Methoxynaphthalen-1-amine by the presence of a methylene group between the naphthalene ring and the amine functionality. This structural variation may influence receptor binding and biological activity profiles .

Table 4: Comparison of Key Properties Between Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
6-Methoxynaphthalen-1-amineC₁₁H₁₁NO173.215302-77-2
6-Ethoxynaphthalen-1-amineC₁₂H₁₃NO187.24837428-13-4
6-Methoxy-1-naphthalenemethanamineC₁₂H₁₃NO187.2457382-44-2

Applications in Research and Industry

Medicinal Chemistry

6-Methoxynaphthalen-1-amine serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly antibacterial and potentially anticancer compounds .

Chemical Synthesis

The compound functions as a versatile intermediate in the synthesis of more complex organic molecules with potential applications in materials science and pharmacology .

Enzyme Inhibition Studies

Kinetic studies involving derivatives of 6-Methoxynaphthalen-1-amine have revealed insights into enzyme inhibition mechanisms. For instance, Lineweaver-Burk plot analysis of compound 3j showed that Vmax remains unchanged without significantly affecting the slopes, suggesting specific modes of enzyme interaction .

Future Research Directions

Several promising avenues for future research on 6-Methoxynaphthalen-1-amine can be identified:

  • Further exploration of structure-activity relationships to optimize biological activity and selectivity

  • Investigation of potential synergistic effects when combined with established antibacterial or anticancer agents

  • Development of targeted drug delivery systems incorporating 6-Methoxynaphthalen-1-amine derivatives

  • Exploration of additional biological activities beyond the currently established antibacterial and potential anticancer properties

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